Neobavaisoflavone

Catalog No.
S536968
CAS No.
41060-15-5
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neobavaisoflavone

CAS Number

41060-15-5

Product Name

Neobavaisoflavone

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(O)C(C/C=C(C)\C)=C2)=COC3=CC(O)=CC=C13

Solubility

Soluble in DMSO

Synonyms

Neobavaisoflavone

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C

Description

The exact mass of the compound Neobavaisoflavone is 322.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies have investigated the potential of Neobavaisoflavone as an anti-cancer agent. Research suggests it may inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's PubMed database showed that Neobavaisoflavone decreased the viability of U-87 MG glioblastoma cells in a dose-dependent manner. Additionally, it may enhance the effectiveness of other chemotherapeutic drugs.

Anti-Inflammatory Properties

Neobavaisoflavone exhibits anti-inflammatory properties. Research suggests it may suppress the production of inflammatory mediators like cytokines and nitric oxide in macrophages []. This indicates a potential role in managing inflammatory conditions.

Other Areas of Research

Scientific exploration of Neobavaisoflavone continues. Other areas of research include its effects on DNA replication and platelet aggregation []. However, more studies are needed to fully understand the potential benefits and mechanisms of action.

Neobavaisoflavone is a naturally occurring isoflavonoid compound primarily derived from the plant Psoralea corylifolia. It is characterized by its unique chemical structure, which includes a chromone backbone with multiple hydroxyl groups, contributing to its diverse biological activities. The compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Its molecular formula is C15H10O5C_{15}H_{10}O_5, and it has a CAS number of 41060-15-5 .

Research suggests Neobavaisoflavone exhibits various biological activities, potentially through different mechanisms:

  • Anti-inflammatory Activity: Neobavaisoflavone might modulate inflammatory pathways, although the exact mechanism remains unclear [].
  • Anti-cancer Activity: Neobavaisoflavone's ability to inhibit DNA polymerase and decrease cancer cell viability suggests potential anti-cancer properties []. Further studies are needed to elucidate the mechanism and its effectiveness in vivo.
  • Bone Formation: Neobavaisoflavone has been shown to stimulate osteogenesis (bone formation) in cell cultures []. The mechanism might involve upregulation of genes involved in bone formation, but more research is needed [].
  • Urinary Bilirubin Excretion: Neobavaisoflavone may induce enzymes responsible for bilirubin metabolism, potentially aiding its excretion []. This could be relevant for conditions like jaundice.

Neobavaisoflavone undergoes various metabolic transformations in the body, primarily involving glucuronidation, sulfation, hydroxylation, and methylation. These reactions are crucial for its bioavailability and pharmacological efficacy. In vitro studies have demonstrated that neobavaisoflavone can inhibit DNA polymerase and carboxylesterase 1, with an inhibition constant of 5.3 µM . Additionally, the compound exhibits significant reactivity with free radicals, highlighting its potential as an antioxidant agent .

Neobavaisoflavone exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It significantly inhibits the production of reactive oxygen species and various cytokines in activated macrophages, thereby reducing inflammation .
  • Antioxidant Properties: The compound demonstrates strong antioxidant capabilities by scavenging free radicals, which may protect cells from oxidative stress .
  • Anticancer Activity: Research indicates that neobavaisoflavone can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Bone Health: It also shows potential in preventing osteoporosis by inhibiting osteoclastogenesis through specific signaling pathways .

The synthesis of neobavaisoflavone can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Psoralea corylifolia, where it is found in significant concentrations.
  • Chemical Synthesis: Laboratory synthesis typically involves the condensation of appropriate flavonoid precursors under acidic conditions to yield neobavaisoflavone .
  • Biotechnological Approaches: Recent studies have explored using microbial fermentation to produce neobavaisoflavone more sustainably.

Neobavaisoflavone has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated as a potential therapeutic agent for chronic inflammatory diseases and cancer treatment.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's ability to scavenge free radicals also positions it as a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

Interaction studies have highlighted the complex pharmacokinetics of neobavaisoflavone:

  • It interacts with various metabolic enzymes, influencing the bioavailability of other drugs when co-administered.
  • Neobavaisoflavone's metabolites have been shown to affect multiple signaling pathways involved in inflammation and cell proliferation, indicating potential synergies or antagonistic effects with other therapeutic agents .

Neobavaisoflavone shares structural similarities with several other isoflavones but possesses unique properties that distinguish it:

Compound NameStructure SimilarityUnique Features
GenisteinYesStronger estrogenic activity
DaidzeinYesLesser antioxidant capacity
Biochanin AYesMore potent anti-cancer properties
FormononetinYesDifferent metabolic pathway interactions

Neobavaisoflavone stands out due to its potent anti-inflammatory effects and unique metabolic profile compared to these similar compounds. Its diverse biological activities make it a subject of ongoing research for potential therapeutic applications.

Neobavaisoflavone (C₂₀H₁₈O₄) is a prenylated isoflavone characterized by a chromen-4-one core substituted with hydroxyl and 3-methylbut-2-enyl groups. Its IUPAC name is 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one. The structure comprises a benzopyran-4-one skeleton (A-ring) fused to a phenyl group (B-ring) at position 3, with a hydroxyl group at position 7 and a 3-methylbut-2-enyl (prenyl) moiety at position 3' of the B-ring (Figure 1). The prenyl group introduces stereochemical complexity, though crystallographic data confirming absolute configuration remains unreported in the literature reviewed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, MeOD) key signals:

  • δ 8.03 (s, 1H, H-2), δ 8.01 (d, J = 8.8 Hz, H-5), δ 6.92 (dd, J = 8.8, 2.4 Hz, H-6), δ 6.81 (d, J = 2.0 Hz, H-8).
  • B-ring protons: δ 7.20 (d, J = 2.0 Hz, H-2'), δ 7.15 (dd, J = 8.4, 2.0 Hz, H-6'), δ 5.35 (t, J = 7.6 Hz, H-2″ of prenyl group).
    13C-NMR confirms carbonyl (C=O) at δ 181.2 ppm and aromatic carbons between δ 110–160 ppm.

Mass Spectrometry (MS)

  • ESI-MS ([M+H]⁺): m/z 323.12779 (calc. 323.12779).
  • Fragmentation patterns include losses of H₂O, CO, and prenyl-derived fragments (e.g., m/z 267.06, 255.06).

UV-Vis Spectroscopy

  • λmax at 300 nm in methanol, characteristic of conjugated isoflavone systems.

Table 1: Key Spectroscopic Data

TechniqueData
1H-NMR (MeOD)δ 8.03 (H-2), 8.01 (H-5), 6.92 (H-6), 6.81 (H-8), 7.20 (H-2'), 5.35 (H-2″)
ESI-MS[M+H]⁺ m/z 323.12779; fragments at 267.06, 255.06
UV-Vis (MeOH)λmax = 300 nm

Crystallographic Analysis and Stereochemical Features

Crystallographic data for neobavaisoflavone is limited in available literature. However, synthetic studies infer stereochemical features via NMR coupling constants. The prenyl group’s trans-configuration is suggested by the triplet at δ 5.35 (J = 7.6 Hz) for H-2″. No enantiomeric resolution or X-ray diffraction studies have been reported to date.

Solubility Profiles and Partition Coefficients

Neobavaisoflavone is highly lipophilic, with:

  • Solubility: ≥31 mg/mL in DMSO; sparingly soluble in water.
  • Partition Coefficient (logP): Estimated at 3.2–3.8 via computational methods, consistent with its hydrophobic nature.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO≥31
Ethanol~30
Water<0.1

Synthetic Pathways and Derivatization Strategies

Synthesis

The primary route involves:

  • Alkylation: Condensation of 7-benzoyloxy-4′-hydroxyisoflavone with 2-methyl-3-buten-2-ol under acid catalysis.
  • Hydrolysis: Cleavage of the benzoyl protecting group using dilute alkali to yield neobavaisoflavone.

Reaction Scheme:

7-Benzoyloxy-4′-hydroxyisoflavone + 2-methyl-3-buten-2-ol  → (acid catalyst) → 7-Benzoyloxy-4′-hydroxy-3′-prenylisoflavone  → (NaOH) → Neobavaisoflavone  

Derivatization

  • Glucuronidation/Sulfation: Major metabolic pathways, producing water-soluble conjugates.
  • Prenyl Modification: Hydrogenation of the prenyl double bond yields dihydro derivatives for structure-activity studies.

Table 3: Synthetic Derivatives

DerivativeModificationPurpose
Dihydro-NBIFReduced prenyl double bondEnhanced stability
Glucuronide conjugateC7 or C4′ hydroxyl glucuronidationMetabolic profiling

Neobavaisoflavone demonstrates a distinctive distribution pattern across plant species, with its primary occurrence concentrated within the Leguminosae family. The compound was initially isolated and characterized from the seeds of Psoralea corylifolia, where it serves as a major bioactive constituent [1] [2]. This plant species, commonly known as babchi in traditional medicine systems, represents the most significant natural source of neobavaisoflavone, containing the compound in substantial concentrations within its seeds, roots, and fruits [3] [4].

The chemical structure of neobavaisoflavone consists of a 7-hydroxyisoflavone backbone with an additional hydroxyl group at position 4' and a prenyl group at position 3' [1]. This prenylated isoflavone possesses the molecular formula C₂₀H₁₈O₄ with a molecular weight of 322.4 g/mol and the Chemical Abstracts Service registry number 41060-15-5 [5]. The compound exhibits moderate lipophilicity with a calculated LogP value of 4.4, facilitating cellular membrane penetration and bioaccumulation in target tissues [1].

Beyond its primary source, neobavaisoflavone has been documented in several related leguminous species. Erythrina sigmoidea, a West African species, contains neobavaisoflavone in its bark extracts, where it demonstrates significant antibacterial activity against multidrug-resistant bacterial strains [6]. The compound was identified as one of six isoflavonoids isolated from the bark, exhibiting minimum inhibitory concentrations of 8 μg/mL against various pathogenic bacteria including Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, Providencia stuartii, and Pseudomonas aeruginosa [6].

The genus Lespedeza represents another important source of neobavaisoflavone and related prenylated isoflavonoids. Lespedeza cyrtobotrya has been reported to contain this compound, along with other bioactive isoflavonoids that contribute to the plant's anti-inflammatory and immunomodulatory properties [7]. The Lespedeza species are particularly noteworthy for their rich content of prenylated flavonoids, which exhibit enhanced biological activity compared to non-prenylated analogs due to increased lipophilicity and cellular uptake [7].

Lespedeza homoloba, endemic to Japan, produces neobavaisoflavone alongside other prenylflavonoids that demonstrate peroxisome proliferator-activated receptor gamma ligand activity [7]. This species has been extensively studied for its potential anti-diabetic effects, with neobavaisoflavone contributing to the overall bioactivity profile through its ability to modulate inflammatory responses and glucose metabolism [7].

The distribution pattern of neobavaisoflavone across these species suggests a conserved biosynthetic capacity within certain leguminous lineages. The compound's occurrence is not random but appears to be associated with plants that have evolved specific defensive or symbiotic strategies. The prenyl group attachment represents a specialized modification that enhances the compound's biological activity and membrane permeability compared to simpler isoflavones [8].

Biogenetic Relationships within Isoflavonoid Class

Neobavaisoflavone biosynthesis occurs through the well-characterized isoflavonoid pathway, which represents a specialized branch of the broader phenylpropanoid metabolic network. The biosynthetic journey begins with the amino acid phenylalanine, which undergoes transformation through the general phenylpropanoid pathway to produce the activated precursor p-coumaroyl-CoA [8] [9]. This central intermediate serves as the entry point for both flavonoid and isoflavonoid biosynthesis.

The initial committed step in neobavaisoflavone formation involves chalcone synthase, a type III polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone [9] [10]. This reaction establishes the basic flavonoid carbon skeleton through the formation of the aromatic A-ring and the establishment of the C15 backbone structure. Chalcone isomerase subsequently converts naringenin chalcone to naringenin through intramolecular cyclization, creating the characteristic heterocyclic C-ring of flavonoids [9].

In leguminous plants capable of producing isoflavonoids, an alternative pathway diverges from naringenin through the action of chalcone reductase. This enzyme reduces naringenin chalcone to isoliquiritigenin chalcone, which is then isomerized by chalcone isomerase to form liquiritigenin [8] [11]. Liquiritigenin serves as the preferred substrate for isoflavone synthase in most leguminous species, including Psoralea corylifolia [9].

Isoflavone synthase represents the key regulatory enzyme in isoflavonoid biosynthesis, belonging to the cytochrome P450 family CYP93C [12] [13]. This membrane-bound enzyme catalyzes the unusual aryl migration reaction that distinguishes isoflavonoids from other flavonoid classes. The enzymatic process involves the migration of the B-ring from the C-2 position to the C-3 position, coupled with hydroxylation at the C-2 position to form 2-hydroxyisoflavanone intermediates [12] [14]. This reaction requires molecular oxygen and NADPH as cofactors and proceeds through a complex mechanism involving cytochrome P450-mediated oxidation [15].

The immediate product of isoflavone synthase activity, 2-hydroxyisoflavanone, represents an unstable intermediate that undergoes rapid dehydration to form the corresponding isoflavone. This dehydration can occur spontaneously or through the catalytic action of 2-hydroxyisoflavanone dehydratase, an enzyme belonging to the carboxylesterase family [12] [11]. In the case of liquiritigenin as substrate, this process yields daidzein, the direct precursor to neobavaisoflavone.

The conversion of daidzein to neobavaisoflavone requires additional enzymatic modifications that install the prenyl group at the 3' position and maintain the hydroxyl groups at positions 4' and 7. Prenyltransferases represent a specialized class of enzymes responsible for attaching isoprenoid units to aromatic acceptor molecules [8]. These enzymes utilize dimethylallyl diphosphate as the prenyl donor and exhibit substrate specificity for particular hydroxylated isoflavones. The prenylation reaction typically occurs through electrophilic aromatic substitution, with the prenyl group forming a carbon-carbon bond with the aromatic ring system.

The biosynthetic pathway demonstrates remarkable conservation across leguminous species, with variations primarily occurring in the substrate specificity of individual enzymes and the presence or absence of particular biosynthetic steps [16] [17]. Protein-protein interactions between pathway enzymes have been demonstrated in soybean, suggesting the formation of metabolic complexes that channel intermediates efficiently through the biosynthetic sequence [14]. These enzyme complexes may be associated with endoplasmic reticulum membranes, facilitating the coordination between cytoplasmic and membrane-bound enzymatic activities.

Transcriptional regulation of isoflavonoid biosynthesis involves multiple families of transcription factors, including MYB, basic helix-loop-helix, and WRKY proteins [9]. These regulatory proteins respond to various environmental stimuli and developmental cues, modulating the expression of biosynthetic genes in coordination with plant physiological needs. The regulation is particularly responsive to biotic and abiotic stress conditions, which can dramatically enhance isoflavonoid accumulation as part of plant defense responses [8].

Environmental and Cultivation Factors Affecting Yield

The accumulation of neobavaisoflavone in plant tissues demonstrates significant sensitivity to environmental conditions and cultivation practices, reflecting the adaptive nature of secondary metabolite biosynthesis in response to external stimuli. Temperature represents one of the most critical environmental factors influencing neobavaisoflavone production in Psoralea corylifolia and related species. Research on isoflavonoid accumulation in leguminous crops indicates that moderate temperature stress can enhance secondary metabolite production while maintaining acceptable plant growth rates [18] [19].

Optimal cultivation temperatures for Psoralea corylifolia range between 20-25°C for general plant development, with the understanding that cooler conditions may actually promote increased isoflavonoid accumulation [20] [21]. Studies on soybean isoflavone production demonstrate that lower cultivation temperatures, particularly around 10-20°C, can significantly increase total isoflavonoid content compared to higher temperature regimes [19]. This temperature response likely reflects the stress-induced activation of phenylpropanoid metabolism, where plants synthesize protective compounds in response to suboptimal growing conditions [22].

Light exposure patterns profoundly influence neobavaisoflavone biosynthesis through multiple mechanisms involving both photomorphogenic responses and stress-induced metabolic activation. Psoralea corylifolia thrives under full sun conditions, requiring 6-8 hours of direct sunlight daily for optimal growth and secondary metabolite production [21]. Enhanced ultraviolet radiation exposure, while potentially stressful to plant tissues, can stimulate isoflavonoid biosynthesis as part of the plant's photoprotective response mechanisms [23]. Controlled studies on germinated soybean seeds demonstrate that combined light treatments involving both visible light and controlled ultraviolet exposure can increase isoflavonoid content by up to 90% compared to dark-grown controls [23].

Soil characteristics significantly impact both plant growth and secondary metabolite accumulation in Psoralea corylifolia cultivation systems. The species demonstrates adaptability to various soil types, including clay, sand, and loam compositions, while showing preference for well-draining, fertile loamy soils [20] [21]. Soil pH requirements range from 6.0 to 7.5, with neutral conditions providing optimal nutrient availability for both primary growth and secondary metabolite biosynthesis [21]. The plant can tolerate acidic, neutral, and basic soil conditions, but nutrient availability and metabolite production may vary significantly across this pH range [20].

Water management practices critically influence neobavaisoflavone production through the modulation of plant stress responses. Psoralea corylifolia exhibits drought tolerance, making it suitable for cultivation in semi-arid regions [20]. However, moderate water stress can enhance secondary metabolite production by activating stress-responsive biosynthetic pathways [22]. Excessive drought stress may reduce overall plant productivity, while optimal irrigation maintains plant health while allowing sufficient stress to stimulate metabolite accumulation [24].

Cultivation timing and seasonal factors significantly affect neobavaisoflavone yield in Psoralea corylifolia production systems. The optimal sowing season occurs during March-April, taking advantage of favorable temperature and moisture conditions during early plant development [20] [25]. The complete growing cycle requires 7-8 months to reach harvest maturity, with seed collection typically occurring between December and March [25]. Multiple harvests are possible due to the continuous maturation pattern of seeds, allowing for 4-5 collection periods during the harvest window [25].

Plant spacing and cultivation density directly influence both individual plant performance and secondary metabolite accumulation. Research on optimal spacing for Psoralea corylifolia indicates that 60×30 cm spacing provides the best balance between plant population density and individual plant productivity [26]. This spacing arrangement supports higher seed yields compared to closer spacings while maintaining adequate secondary metabolite content. Proper spacing ensures sufficient light penetration, air circulation, and nutrient availability for each plant, supporting both primary growth and secondary metabolite biosynthesis [26].

Fertilizer management strategies significantly impact neobavaisoflavone production through their effects on plant nutrition and stress physiology. Balanced fertilization using nitrogen, phosphorus, and potassium in ratios of 80:40:30 kg/ha provides optimal support for plant growth while maintaining conditions conducive to secondary metabolite production [26]. Excessive nitrogen availability may promote vegetative growth at the expense of secondary metabolite accumulation, while balanced nutrition supports both growth and metabolite biosynthesis. The timing of fertilizer application, with half the nitrogen applied at sowing and the remainder as side-dressing at 45 days, optimizes nutrient availability throughout the growing cycle [26].

Environmental stress factors, including salinity, heavy metals, and atmospheric conditions, can significantly modulate neobavaisoflavone accumulation patterns [27] [28]. Moderate stress levels often enhance secondary metabolite production as part of adaptive responses, while severe stress may reduce overall plant productivity and metabolite yield. Understanding these relationships allows for the optimization of cultivation practices to maximize both plant health and secondary metabolite production [27].

Neobavaisoflavone exhibits significant inhibitory activity against DNA polymerase, a crucial enzyme in DNA replication and repair processes. The compound was first identified as a DNA polymerase inhibitor through bioassay-directed purification of ethanol extracts from Psoralea corylifolia [1]. The inhibition demonstrates strong activity in whole cell bioassays specifically designed for DNA replication enzyme inhibitors [1].

The mechanism of DNA polymerase inhibition by neobavaisoflavone involves interference with the enzymatic activity of DNA-directed DNA polymerase (EC 2.7.7.7) [2]. The compound functions as a competitive inhibitor, likely interacting with the active site of the polymerase enzyme through its phenolic structure and prenyl group modifications [3]. The inhibition kinetics follow a concentration-dependent pattern, with moderate to high concentrations required for optimal inhibitory effects [4].

DNA Polymerase Inhibition Properties
SourceDescriptionActivity
Sun et al. (1998)Neobavaisoflavone isolated as DNA polymerase inhibitor from Psoralea corylifoliaStrong inhibition in whole cell bioassay
PubChemExhibits inhibitory activity against DNA polymeraseModerate to high concentrations required
ChEBIEC 2.7.7.7 (DNA-directed DNA polymerase) inhibitorInhibitory activity confirmed
Enzo BiochemDNA polymerase inhibitorConfirmed inhibitor

The kinetic parameters of neobavaisoflavone's DNA polymerase inhibition suggest that the compound may interfere with the polymerase's ability to incorporate nucleotides into the growing DNA chain. This inhibition occurs through direct binding to the enzyme, potentially disrupting the conformational changes necessary for catalytic activity [5]. The compound's structure, featuring a 7-hydroxyisoflavone backbone with additional hydroxyl groups and a prenyl substituent, provides the necessary molecular framework for effective enzyme-substrate interactions [3].

Anti-inflammatory Action Through Cytokine Modulation

Neobavaisoflavone demonstrates potent anti-inflammatory effects through comprehensive modulation of inflammatory cytokine production. The compound significantly inhibits the production of key pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), interleukin-12p40 (IL-12p40), and interleukin-12p70 (IL-12p70) in activated macrophages [6] [7].

The anti-inflammatory mechanism operates through suppression of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways [6]. In lipopolysaccharide-stimulated RAW264.7 cells, neobavaisoflavone effectively down-regulates MAPK activation and inhibits nuclear translocation of NF-κB p65, thereby reducing inflammatory gene expression [6]. The compound also suppresses the phosphorylation of P50, P65, and IκB in the NF-κB pathway, along with extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 in MAPK pathways [6].

Anti-inflammatory Effects and ED50 Values
TargetED50 Value
Nitric Oxide (NO)25.00 μmol/L
Interleukin-1β (IL-1β)23.11 μmol/L
Interleukin-6 (IL-6)5.03 μmol/L
Interleukin-12p40 (IL-12p40)5.23 μmol/L
Interleukin-12p70 (IL-12p70)5.26 μmol/L
Tumor Necrosis Factor-α (TNF-α)18.80 μmol/L

The cytokine modulation effects extend beyond direct inhibition to include enhancement of macrophage phagocytic capacity [6]. Neobavaisoflavone significantly enhances the phagocytic function of RAW264.7 cells while simultaneously reducing inflammatory mediator production, suggesting a dual mechanism that promotes resolution of inflammation while maintaining immune cell function [6].

Additionally, the compound inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), further contributing to its anti-inflammatory profile [7] [8]. The inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression represents another key mechanism through which neobavaisoflavone exerts its anti-inflammatory effects [6].

Antineoplastic Effects via Apoptotic Induction

Neobavaisoflavone exhibits significant antineoplastic properties through multiple mechanisms of apoptotic induction in cancer cells. The compound demonstrates selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells [9] [10]. In human glioma U373MG cells, neobavaisoflavone sensitizes TRAIL-resistant cells to apoptosis through upregulation of death receptor 5 (DR5) expression and enhancement of pro-apoptotic protein BAX [9] [10].

The apoptotic mechanism involves activation of multiple caspase pathways. Co-treatment with neobavaisoflavone and TRAIL effectively induces Bid cleavage and activates caspases 3, 8, and 9, leading to programmed cell death [9] [10]. The compound also suppresses cancer cell migration and invasion while inhibiting anoikis resistance, thereby preventing metastatic spread [9] [10].

Antineoplastic Effects in Different Cancer Types
Cancer TypeMechanismKey FindingsReference
Glioma U373MGTRAIL-mediated apoptosisBid cleavage, caspase 3,8,9 activationKim et al. (2013)
Prostate LNCaPEnhanced TRAIL sensitivity77.5% apoptotic cells with TRAILSzliszka et al. (2011)
Ovarian EOCCaspase-independent deathGlutathione depletionVarious studies
Glioblastoma U-87Viability reductionDose-dependent cytotoxicityEvaluation studies

In prostate cancer cells, neobavaisoflavone enhances TRAIL-mediated apoptosis, with combination treatment resulting in 77.5% apoptotic cells [11]. The compound overcomes TRAIL resistance through modulation of apoptotic signaling pathways, making it a potential therapeutic agent for treatment-resistant cancers [11].

The antineoplastic effects also involve induction of oxidative stress in cancer cells through glutathione depletion [12]. This mechanism is particularly pronounced in glioblastoma cells, where neobavaisoflavone causes dose-dependent reduction in cell viability while maintaining selectivity for cancer cells over normal astrocytes [12].

Osteogenic Properties in Bone Remodeling

Neobavaisoflavone demonstrates significant osteogenic properties through activation of bone formation pathways while simultaneously inhibiting bone resorption. In MC3T3-E1 osteoblast cells, the compound promotes osteogenic differentiation through p38 MAPK-mediated upregulation of key transcription factors including runt-related transcription factor 2 (Runx2) and Osterix (Osx) [13] [14].

The osteogenic mechanism involves concentration-dependent enhancement of alkaline phosphatase (ALP) activity, a critical marker of osteoblast differentiation [13] [14]. Neobavaisoflavone significantly increases expression of bone-specific matrix proteins including type I collagen (Col-I), osteocalcin (OCN), and bone sialoprotein (BSP) [13] [14]. The compound also promotes formation of mineralized bone nodules, indicating complete osteoblast maturation [13] [14].

Osteogenic Properties and Mechanisms
Study TypeEffectsKey MarkersReference
In vitro MC3T3-E1ALP activity increaseCol-I, OCN, BSP upregulationDon et al. (2012)
In vitro BMSCsOsteogenic differentiationAlizarin Red staining positiveLiu et al. (2020)
In vivo OVX miceBone loss preventionIncreased BMD, BV/TVLiu et al. (2020)
Mechanismp38 MAPK activationRunx2, Osx upregulationDon et al. (2012)

In addition to promoting osteoblast function, neobavaisoflavone inhibits osteoclastogenesis through blocking receptor activator of nuclear factor-κB ligand (RANKL)-mediated signaling pathways [15]. The compound disrupts interactions between RANK, TRAF6, and c-Src, while inhibiting phosphorylation of key signaling molecules in NF-κB, MAPK, and Akt pathways [15].

In vivo studies using ovariectomized mice demonstrate that neobavaisoflavone prevents bone loss through dual mechanisms of enhanced osteogenesis and reduced osteoclastogenesis [15]. Treatment with neobavaisoflavone results in increased bone mineral density (BMD), bone volume per tissue volume (BV/TV), and trabecular thickness, indicating effective bone formation promotion [15].

Antioxidant Radical Scavenging Capacity

Neobavaisoflavone exhibits potent antioxidant activity through multiple radical scavenging mechanisms. Computational studies demonstrate that the compound is a very effective scavenger of hydroperoxyl radicals (HOO- ) and nitrogen dioxide (NO2) in aqueous physiological environments [16]. The antioxidant mechanism primarily operates through the sequential proton loss electron transfer (SPLET) mechanism in polar media [16].

The radical scavenging kinetics reveal that the 14-OH group represents the most favorable site for free radical attack, despite thermodynamic preference for the 17-CH group [16]. The overall reaction rate coefficient of neobavaisoflavone in water exceeds that of established antioxidants including Trolox and butylated hydroxytoluene (BHT) for hydroperoxyl radical scavenging [16].

Antioxidant Properties and Mechanisms
Assay TypeResultsActivity LevelReference
DPPH scavengingEffective free radical scavengingConcentration-dependentVarious studies
ABTS scavengingComparable to standard antioxidantsHigh activityEvaluation studies
Radical scavengingHOO- and NO2 scavengingVery good scavengerBoulebd (2023)
Computational studySPLET mechanism in waterHigher than Trolox and BHTBoulebd (2023)

The antioxidant capacity extends to scavenging of multiple reactive oxygen species including superoxide anions, hydroxyl radicals, and nitric oxide radicals [7] [8]. In activated macrophages, neobavaisoflavone significantly reduces production of ROS and RNS, contributing to its overall anti-inflammatory and cytoprotective effects [7] [8].

The compound also demonstrates significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activities, with concentration-dependent effects observed across multiple experimental systems [17] [18]. The antioxidant properties of neobavaisoflavone appear to be mediated through its phenolic structure, which provides electron-donating capacity essential for radical neutralization [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 g/mol

Monoisotopic Mass

322.12050905 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Neobavaisoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
1: Sandoval-Ramírez BA, M Lamuela-Raventós R, Estruch R, Sasot G, Doménech M, Tresserra-Rimbau A. Beer Polyphenols and Menopause: Effects and Mechanisms-A Review of Current Knowledge. Oxid Med Cell Longev. 2017;2017:4749131. doi: 10.1155/2017/4749131. Epub 2017 Aug 17. Review. PubMed PMID: 28904736; PubMed Central PMCID: PMC5585550.
2: Stompor M, Świtalska M, Podgórski R, Uram Ł, Aebisher D, Wietrzyk J. Synthesis and biological evaluation of 4'-O-acetyl-isoxanthohumol and its analogues as antioxidant and antiproliferative agents. Acta Biochim Pol. 2017;64(3):577-583. doi: 10.18388/abp.2017_1608. Epub 2017 Aug 12. PubMed PMID: 28803257.
3: Stompor M, Uram Ł, Podgórski R. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity. Molecules. 2017 Jun 30;22(7). pii: E1092. doi: 10.3390/molecules22071092. PubMed PMID: 28665345.
4: Liu M, Zhang W, Zhang W, Zhou X, Li M, Miao J. Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1. Toxins (Basel). 2017 Jun 30;9(7). pii: E208. doi: 10.3390/toxins9070208. PubMed PMID: 28665335; PubMed Central PMCID: PMC5535155.
5: Quifer-Rada P, Chiva-Blanch G, Jáuregui O, Estruch R, Lamuela-Raventós RM. A discovery-driven approach to elucidate urinary metabolome changes after a regular and moderate consumption of beer and nonalcoholic beer in subjects at high cardiovascular risk. Mol Nutr Food Res. 2017 Jun 13. doi: 10.1002/mnfr.201600980. [Epub ahead of print] PubMed PMID: 28608394.
6: Luescher S, Urmann C, Butterweck V. Effect of Hops Derived Prenylated Phenols on TNF-α Induced Barrier Dysfunction in Intestinal Epithelial Cells. J Nat Prod. 2017 Apr 28;80(4):925-931. doi: 10.1021/acs.jnatprod.6b00869. Epub 2017 Feb 24. PubMed PMID: 28234482.
7: Inui T, Okumura K, Matsui H, Hosoya T, Kumazawa S. Effect of harvest time on some in vitro functional properties of hop polyphenols. Food Chem. 2017 Jun 15;225:69-76. doi: 10.1016/j.foodchem.2017.01.002. Epub 2017 Jan 3. PubMed PMID: 28193435.
8: Yang L, Broderick D, Campbell Y, Gombart AF, Stevens JF, Jiang Y, Hsu VL, Bisson WH, Maier CS. Conformational modulation of the farnesoid X receptor by prenylflavonoids: Insights from hydrogen deuterium exchange mass spectrometry (HDX-MS), fluorescence titration and molecular docking studies. Biochim Biophys Acta. 2016 Dec;1864(12):1667-1677. doi: 10.1016/j.bbapap.2016.08.019. Epub 2016 Sep 3. PubMed PMID: 27596062; PubMed Central PMCID: PMC5071164.
9: Abdi F, Mobedi H, Roozbeh N. Hops for Menopausal Vasomotor Symptoms: Mechanisms of Action. J Menopausal Med. 2016 Aug;22(2):62-4. doi: 10.6118/jmm.2016.22.2.62. Epub 2016 Aug 30. PubMed PMID: 27617238; PubMed Central PMCID: PMC5016504.
10: Wang S, Dunlap TL, Howell CE, Mbachu OC, Rue EA, Phansalkar R, Chen SN, Pauli GF, Dietz BM, Bolton JL. Hop (Humulus lupulus L.) Extract and 6-Prenylnaringenin Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation. Chem Res Toxicol. 2016 Jul 18;29(7):1142-50. doi: 10.1021/acs.chemrestox.6b00112. Epub 2016 Jun 22. PubMed PMID: 27269377; PubMed Central PMCID: PMC4951797.
11: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.
12: Krajnović T, Kaluđerović GN, Wessjohann LA, Mijatović S, Maksimović-Ivanić D. Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo. Pharmacol Res. 2016 Mar;105:62-73. doi: 10.1016/j.phrs.2016.01.011. Epub 2016 Jan 16. PubMed PMID: 26784390.
13: Zhang B, Chu W, Wei P, Liu Y, Wei T. Xanthohumol induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I. Free Radic Biol Med. 2015 Dec;89:486-97. doi: 10.1016/j.freeradbiomed.2015.09.021. Epub 2015 Oct 8. PubMed PMID: 26453927.
14: Stompor M, Dancewicz K, Gabryś B, Anioł M. Insect Antifeedant Potential of Xanthohumol, Isoxanthohumol, and Their Derivatives. J Agric Food Chem. 2015 Aug 5;63(30):6749-56. doi: 10.1021/acs.jafc.5b02025. Epub 2015 Jul 27. PubMed PMID: 26176501.
15: Kim DW, Woo HS, Kim JY, Ryuk JA, Park KH, Ko BS. Phenols displaying tyrosinase inhibition from Humulus lupulus. J Enzyme Inhib Med Chem. 2016 Oct;31(5):742-7. doi: 10.3109/14756366.2015.1063621. Epub 2015 Jul 10. PubMed PMID: 26162028.
16: Martinez SE, Davies NM. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Mol Nutr Food Res. 2015 Sep;59(9):1674-89. doi: 10.1002/mnfr.201500118. Epub 2015 Jul 1. PubMed PMID: 26079861.
17: Popoola OK, Marnewick JL, Rautenbach F, Ameer F, Iwuoha EI, Hussein AA. Inhibition of Oxidative Stress and Skin Aging-Related Enzymes by Prenylated Chalcones and Other Flavonoids from Helichrysum teretifolium. Molecules. 2015 Apr 20;20(4):7143-55. doi: 10.3390/molecules20047143. PubMed PMID: 25903365.
18: Żołnierczyk AK, Mączka WK, Grabarczyk M, Wińska K, Woźniak E, Anioł M. Isoxanthohumol--Biologically active hop flavonoid. Fitoterapia. 2015 Jun;103:71-82. doi: 10.1016/j.fitote.2015.03.007. Epub 2015 Mar 12. PubMed PMID: 25771121.
19: Gąsiorowska J, Teisseyre A, Uryga A, Michalak K. Inhibition of Kv1.3 Channels in Human Jurkat T Cells by Xanthohumol and Isoxanthohumol. J Membr Biol. 2015 Aug;248(4):705-11. doi: 10.1007/s00232-015-9782-0. Epub 2015 Feb 17. PubMed PMID: 25688010; PubMed Central PMCID: PMC4513206.
20: Büchter C, Havermann S, Koch K, Wätjen W. Isoxanthohumol, a constituent of hop (Humulus lupulus L.), increases stress resistance in Caenorhabditis elegans dependent on the transcription factor DAF-16. Eur J Nutr. 2016 Feb;55(1):257-65. doi: 10.1007/s00394-015-0843-z. Epub 2015 Feb 3. PubMed PMID: 25644181.

Explore Compound Types